molecular formula C14H14BrNO4 B13666487 2-Bromo-6-phthalimidohexanoic acid

2-Bromo-6-phthalimidohexanoic acid

Katalognummer: B13666487
Molekulargewicht: 340.17 g/mol
InChI-Schlüssel: IZPACYFLJIDSKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-phthalimidohexanoic acid is an organic compound with the molecular formula C14H14BrNO4 It is a derivative of hexanoic acid, featuring a bromine atom at the second position and a phthalimido group at the sixth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-phthalimidohexanoic acid typically involves the bromination of 6-phthalimidohexanoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the second position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-phthalimidohexanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 6-phthalimidohexanoic acid.

    Oxidation Reactions: Oxidative conditions can modify the phthalimido group or the hexanoic acid chain.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used in substitution reactions, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Major Products Formed

    Substitution: Products include azido- or thio-substituted hexanoic acids.

    Reduction: The primary product is 6-phthalimidohexanoic acid.

    Oxidation: Products vary depending on the specific oxidizing agent and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-phthalimidohexanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-6-phthalimidohexanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the phthalimido group can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-6-phthalimidocaproic acid
  • 2-Bromo-6-phthaloyl caproic acid
  • 2-Bromo-6-phthalimidocaproic acid

Uniqueness

2-Bromo-6-phthalimidohexanoic acid is unique due to its specific substitution pattern and the presence of both bromine and phthalimido groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .

Eigenschaften

Molekularformel

C14H14BrNO4

Molekulargewicht

340.17 g/mol

IUPAC-Name

2-bromo-6-(1,3-dioxoisoindol-2-yl)hexanoic acid

InChI

InChI=1S/C14H14BrNO4/c15-11(14(19)20)7-3-4-8-16-12(17)9-5-1-2-6-10(9)13(16)18/h1-2,5-6,11H,3-4,7-8H2,(H,19,20)

InChI-Schlüssel

IZPACYFLJIDSKN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.